1-Benzyl-3-ethylbenzene

描述

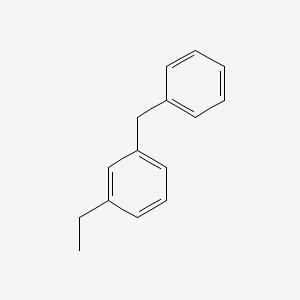

1-Benzyl-3-ethylbenzene (CAS: 28122-24-9) is a diarylmethane derivative with the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol . Structurally, it consists of a benzene ring substituted with a benzyl group (-CH₂C₆H₅) at position 1 and an ethyl group (-C₂H₅) at position 3. This arrangement confers unique steric and electronic properties, making it distinct from simpler alkylbenzenes. The benzyl group is electron-donating due to the adjacent methylene (-CH₂-) linkage, while the ethyl group weakly activates the aromatic ring. Its applications span intermediates in organic synthesis and materials science, particularly where controlled steric bulk is required .

属性

CAS 编号 |

42504-54-1 |

|---|---|

分子式 |

C15H16 |

分子量 |

196.29 g/mol |

IUPAC 名称 |

1-benzyl-3-ethylbenzene |

InChI |

InChI=1S/C15H16/c1-2-13-9-6-10-15(11-13)12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 |

InChI 键 |

DITPGLQNHCMPAK-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC=C1)CC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Benzyl-3-ethylbenzene and structurally related benzene derivatives:

Key Findings:

Steric Effects: this compound exhibits moderate steric bulk due to the benzyl group, whereas 1-Isopropyl-3-tert-butylbenzene (C₁₃H₂₀) has highly branched substituents, making it more sterically hindered . This hindrance can limit reactivity in electrophilic substitution reactions. In contrast, 1-Cyclohexyl-3-ethylbenzene (C₁₄H₂₀) features a saturated cyclohexyl group, which is less bulky than benzyl but still influences solubility in non-polar solvents .

Electronic Effects :

- The benzyl group in this compound activates the aromatic ring more effectively than the ethyl group in Ethylbenzene (C₈H₁₀) due to conjugation through the methylene bridge .

- 1-Methoxy-3-methylbenzene (C₈H₁₀O) contains a methoxy group (-OCH₃), which is strongly electron-donating via resonance, unlike the weakly activating ethyl group .

Reactivity :

- The ethenyl (vinyl) group in 1-Ethenyl-3-ethylbenzene (C₁₀H₁₂) introduces a reactive double bond, enabling polymerization or addition reactions, which are absent in this compound .

- Brominated analogs like 1-((Benzyloxy)Methyl)-3-bromoBenzene (C₁₄H₁₃BrO) show higher reactivity in nucleophilic substitutions due to the bromine atom .

Physical Properties: Molecular weight correlates with boiling points: this compound (196.29 g/mol) has a higher boiling point than Ethylbenzene (106.16 g/mol) but lower than 1-Isopropyl-3-tert-butylbenzene (176 g/mol, estimated) . Polar substituents (e.g., methoxy in 1-Methoxy-3-methylbenzene) enhance solubility in polar solvents compared to non-polar alkyl/aryl groups .

Research Implications

This compound’s balanced steric and electronic profile makes it advantageous in synthesizing complex organic molecules, such as ligands for catalysis or monomers for polymers. In contrast, 1-Ethenyl-3-ethylbenzene is better suited for creating styrene-based copolymers , while 1-Isopropyl-3-tert-butylbenzene may serve as a steric shield in kinetic studies . Future research could explore its use in supramolecular chemistry or as a precursor for functionalized nanomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。